Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate
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Description
Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with a piperazine moiety are known to interact with central nervous system receptors, such as dopamine and serotonin receptors . The specific targets of this compound would need to be determined through experimental studies.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if it targets dopamine receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. If it affects dopamine receptors, it could influence pathways involved in mood regulation, reward, and motor control .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body . The specific ADME properties of this compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if it acts on dopamine receptors, it could influence neuronal activity and neurotransmission .
Properties
IUPAC Name |
tert-butyl 4-[4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-5-7-19(8-6-17)22-25-21(26-31-22)18-9-11-20(12-10-18)27-13-15-28(16-14-27)23(29)30-24(2,3)4/h5-12H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYDVRIFNXZISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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